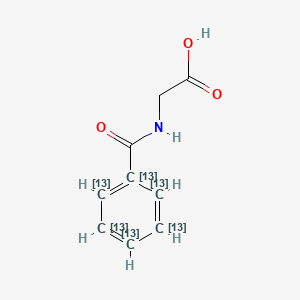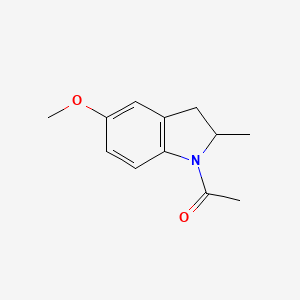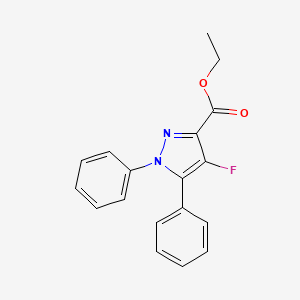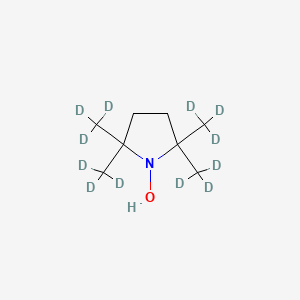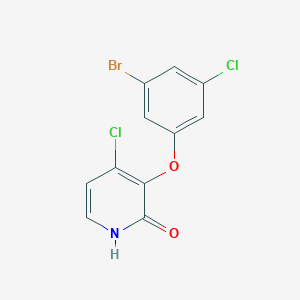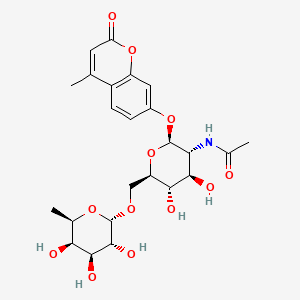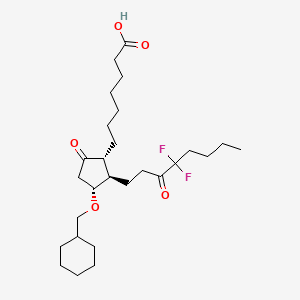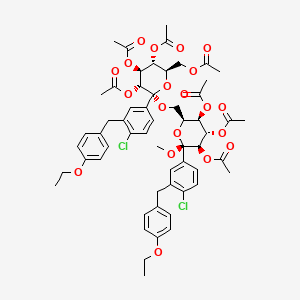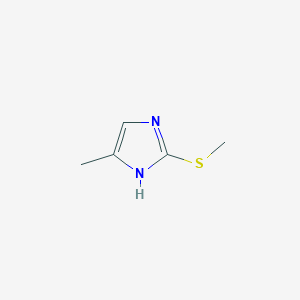
4-Methoxy Fenretinide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy Fenretinide-d4 is a deuterated analogue of 4-Methoxy Fenretinide, a synthetic retinoid derivative. This compound is primarily used in scientific research to study metabolic pathways and mechanisms of action due to its stable isotope labeling. The molecular formula of this compound is C27H31D4NO2, and it has a molecular weight of 409.61 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy Fenretinide-d4 involves the incorporation of deuterium atoms into the structure of 4-Methoxy Fenretinide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. This includes the use of high-purity deuterated reagents and advanced analytical techniques to monitor the incorporation of deuterium.
化学反応の分析
Types of Reactions
4-Methoxy Fenretinide-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
科学的研究の応用
4-Methoxy Fenretinide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and the study of reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and transformations of retinoid compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in the production of retinoid-based drugs .
作用機序
The mechanism of action of 4-Methoxy Fenretinide-d4 involves its interaction with retinoid receptors and other molecular targets. It inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms. This includes the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. The compound selectively accumulates in certain tissues, such as breast tissue, enhancing its therapeutic potential .
類似化合物との比較
4-Methoxy Fenretinide-d4 is compared with other similar compounds, such as:
4-Hydroxyphenyl Retinamide (Fenretinide): A non-deuterated analogue with similar anticancer properties but different pharmacokinetic profiles.
All-trans-Retinoic Acid: A naturally occurring retinoid with broader biological activity but less specificity for cancer cells.
N-(4-Methoxyphenyl) Retinamide: Another synthetic retinoid with similar chemical structure but different biological effects
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies, providing valuable insights into its mechanisms of action and therapeutic potential.
特性
分子式 |
C27H35NO2 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC名 |
(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-methoxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9+,21-19+/i13D,14D,15D,16D |
InChIキー |
DBQHWMPFMCOGIW-NDPFRIDVSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])OC)[2H] |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


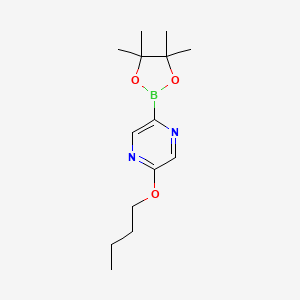
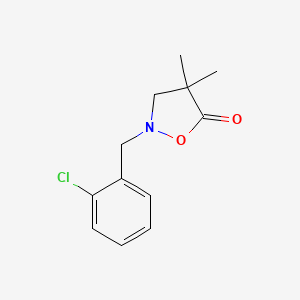
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
